4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a sulfonamide-linked piperazine ring (bearing a 2,5-difluorobenzyl group) and a 1,2,4-triazole moiety. The sulfonyl group enhances binding affinity to enzymatic targets through hydrogen bonding and electrostatic interactions, while fluorine atoms improve metabolic stability and lipophilicity . The triazole ring contributes to π-π stacking and hydrogen bonding, critical for target engagement in kinase or antimicrobial pathways .
Properties
IUPAC Name |
4-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N7O2S/c18-14-1-2-15(19)13(7-14)9-29(27,28)25-5-3-24(4-6-25)16-8-17(22-11-21-16)26-12-20-10-23-26/h1-2,7-8,10-12H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYCUMVEMZRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention for its potential therapeutic applications. Its unique structure incorporates a piperazine ring and a triazole-pyrimidine moiety, suggesting diverse biological interactions due to the presence of multiple functional groups.
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 421.4 g/mol
- CAS Number : 1788678-75-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities and receptor functions through binding interactions. The presence of the triazole moiety may enhance its interaction with biological macromolecules, potentially influencing various signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing sulfonyl and piperazine groups have shown effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that the compound may possess antibacterial properties, which could be further explored for therapeutic applications in treating infections.
Enzyme Inhibition
Compounds similar to this compound have also been evaluated for their enzyme inhibitory activities. In particular:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease.
| Compound | IC50 Value (µM) |
|---|---|
| Compound A | 2.14 ± 0.003 |
| Compound B | 0.63 ± 0.001 |
The significant inhibition of AChE by certain derivatives indicates potential neuroprotective effects.
Anticancer Activity
The pyrimidine derivatives have been evaluated for their anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
Study on Antibacterial Activity
In a study evaluating the antibacterial efficacy of synthesized piperazine derivatives, it was found that compounds with the sulfonamide group exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.
Study on Enzyme Inhibition
Another study focused on the enzyme inhibition profile of related compounds demonstrated that modifications at the piperazine ring significantly affected the inhibitory potency against AChE and urease. The findings provided insights into structure-activity relationships (SAR) that could guide future drug design efforts.
Comparison with Similar Compounds
Impact of Substituents on Sulfonyl Group
- 3,5-Difluorophenyl () exhibits stronger antimicrobial activity due to optimized fluorine positioning for bacterial target binding .
- 2,5-Dimethoxyphenyl () increases water solubility, favoring pharmacokinetics in hydrophilic environments .
Role of Heterocyclic Moieties
- 1,2,4-Triazole vs. Pyrazole/Imidazole :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
